molecular formula C14H15N3O3S B6499228 (4-Allyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid CAS No. 307327-57-7

(4-Allyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid

Cat. No.: B6499228
CAS No.: 307327-57-7
M. Wt: 305.35 g/mol
InChI Key: KOJLXPJHGWYWPR-UHFFFAOYSA-N
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Description

The compound (4-Allyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid belongs to the 1,2,4-triazole family, characterized by a sulfur-linked acetic acid moiety and substituted aromatic/allyl groups. Its structure includes:

  • 5-Phenoxymethyl substituent: Introduces aromaticity and π-π stacking capabilities.
  • Triazole core: Contributes to hydrogen bonding and metal coordination.

This compound is synthesized via nucleophilic substitution reactions, often involving triazole-thiol intermediates and α-halogenated acetic acid derivatives under basic conditions .

Properties

IUPAC Name

2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-2-8-17-12(9-20-11-6-4-3-5-7-11)15-16-14(17)21-10-13(18)19/h2-7H,1,8-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJLXPJHGWYWPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-(Phenoxymethyl)thiosemicarbazide

Phenoxymethyl hydrazine is reacted with allyl isothiocyanate in ethanol under reflux to form 1-(phenoxymethyl)-4-allyl-thiosemicarbazide. This intermediate is critical for introducing the phenoxymethyl group at position 5 of the triazole ring. Typical conditions include:

  • Reagents : Phenoxymethyl hydrazine (1.0 eq), allyl isothiocyanate (1.1 eq)

  • Solvent : Absolute ethanol

  • Temperature : Reflux (78°C)

  • Time : 4–6 hours

  • Yield : 75–85%

Cyclization to 5-Phenoxymethyl-4H-1,2,4-triazole-3-thiol

The thiosemicarbazide undergoes base-mediated cyclization in aqueous NaOH (10%) at 80°C for 3 hours, yielding the triazole-thiol intermediate. This step is analogous to methods described for pyridyl-substituted triazoles.

Introduction of the allyl group at position 4 is achieved via nucleophilic substitution or alkylation reactions.

Allylation Using Allyl Bromide

The triazole-thiol intermediate is treated with allyl bromide in the presence of a base such as triethylamine (TEA):

  • Reagents : Triazole-thiol (1.0 eq), allyl bromide (1.2 eq), TEA (2.0 eq)

  • Solvent : Ethanol or dichloromethane

  • Temperature : Reflux (61–78°C)

  • Time : 12–24 hours

  • Yield : 60–70%

This step forms 4-allyl-5-phenoxymethyl-4H-1,2,4-triazole-3-thiol , confirmed by 1H^1H NMR (δ 5.8–5.9 ppm, allyl protons) and 13C^{13}C NMR (δ 34–35 ppm, SCH2_2).

Optimization and Alternative Routes

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 120°C) reduces reaction times for cyclization and alkylation steps to 30–60 minutes, improving yields by 10–15%.

Enzymatic Catalysis

Lipase-catalyzed ester hydrolysis offers a greener alternative for deprotecting acetic acid derivatives, though yields remain suboptimal (50–60%).

Analytical Validation

Critical quality control metrics include:

ParameterMethodSpecification
PurityHPLC (C18 column)≥98% (λ = 254 nm)
Melting PointCapillary tube158–160°C
Elemental AnalysisCHNS analyzerC: 56.2%, H: 5.0%, N: 15.5%, S: 9.2%

Discrepancies in elemental analysis (>0.3%) indicate residual solvents or byproducts, necessitating column chromatography (silica gel, ethyl acetate/hexane).

Challenges and Limitations

  • Regioselectivity : Competing alkylation at N1 vs. N4 of the triazole requires careful stoichiometry.

  • Thiol Oxidation : Thiol intermediates are prone to disulfide formation; reactions require inert atmospheres (N2_2/Ar).

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reactivity but complicate purification .

Chemical Reactions Analysis

Types of Reactions

(4-Allyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Reduced triazole derivatives with altered functional groups.

    Substitution: Substituted triazole derivatives with new functional groups.

Scientific Research Applications

(4-Allyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of (4-Allyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: Influencing various biochemical pathways, such as signal transduction, metabolic pathways, and gene expression.

Comparison with Similar Compounds

Research Findings and Challenges

  • Synthetic Limitations : Harsh reaction conditions (e.g., K2CO3/acetone reflux) for sulfur-acetic acid coupling may degrade sensitive substituents .
  • Biodistribution : Allyl groups improve blood-brain barrier penetration but increase hepatotoxicity risks .
  • Structure-Activity Relationships (SAR) : Methoxy or trifluoromethyl groups at the phenyl ring () enhance nitric oxide release, while bulky substituents reduce bioavailability.

Biological Activity

The compound (4-Allyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is a derivative of the triazole class, which has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its pharmacological significance.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N5O2SC_{14}H_{17}N_5O_2S with a molecular weight of 317.37 g/mol. The compound features a triazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC14H17N5O2SC_{14}H_{17}N_5O_2S
Molecular Weight317.37 g/mol
CAS Number1306739-34-3

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phenoxymethyl derivatives with allyl halides in the presence of suitable bases. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

Recent studies have indicated that compounds within the triazole family exhibit significant antimicrobial activity. For instance, research has shown that related triazole compounds possess antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds often range from 10 to 20 µg/mL, demonstrating their effectiveness.

Antifungal Activity

Triazoles are also recognized for their antifungal properties. Studies suggest that this compound may exhibit similar antifungal activity against pathogens such as Candida albicans, with MIC values reported as low as 10 µg/mL .

Anti-inflammatory Effects

In addition to antimicrobial properties, triazole derivatives have been investigated for their anti-inflammatory effects. Compounds have shown promising results in reducing inflammation in models such as carrageenan-induced paw edema in rats . This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of various triazole derivatives against E. coli and S. aureus. The results indicated that modifications in the phenoxy group significantly enhanced antibacterial potency.
  • Anti-inflammatory Screening : In a controlled experiment, several triazole derivatives were tested for anti-inflammatory activity using rat models. The results demonstrated that certain substitutions on the triazole ring improved efficacy compared to standard anti-inflammatory drugs.

Q & A

Q. What are the established synthetic routes for (4-Allyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid, and what are their critical optimization parameters?

The synthesis typically involves multi-step pathways, starting with cyclocondensation of thiosemicarbazides or hydrazides to form the triazole core, followed by alkylation with allyl bromide and phenoxymethyl groups. Key steps include:

  • Cyclization : Under reflux conditions (ethanol, 80°C) with catalytic acetic acid to form the triazole ring .
  • Allylation : Reaction with allyl bromide in anhydrous DMF at 60°C for 6–8 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields >75% purity. Optimization parameters include solvent choice (polar aprotic solvents enhance reaction rates), temperature control to minimize side reactions, and stoichiometric ratios of reagents .

Q. Which spectroscopic and chromatographic methods are most reliable for structural confirmation and purity assessment?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent integration (e.g., allyl protons at δ 5.2–5.8 ppm, phenoxymethyl protons at δ 4.8–5.1 ppm) .
  • IR Spectroscopy : Stretching frequencies for C=S (650–750 cm1^{-1}) and carboxylic acid O-H (2500–3300 cm1^{-1}) validate functional groups .
  • HPLC-DAD : Reverse-phase C18 columns with UV detection at 254 nm ensure >95% purity, as demonstrated in related triazole derivatives .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally analogous triazoles exhibit:

  • Antimicrobial activity : MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans .
  • Enzyme inhibition : Competitive inhibition of COX-2 (IC50_{50} ~12 µM) in molecular docking studies . Assays typically use microbroth dilution (for antimicrobial tests) and enzyme-linked immunosorbent assays (ELISA) for protein interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during triazole ring formation?

Contradictory yields (40–85%) in triazole synthesis arise from:

  • Catalyst selection : Switching from acetic acid to Amberlyst-15 resin improves cyclization efficiency (yield increases by 20%) .
  • Solvent polarity : Acetonitrile reduces byproduct formation compared to ethanol .
  • Temperature gradients : Stepwise heating (50°C → 80°C) minimizes decomposition of heat-sensitive intermediates .

Q. What methodologies resolve discrepancies in reported biological activity data across studies?

Discrepancies often stem from:

  • Purity variability : Impurities >5% skew IC50_{50} values. Implement HPLC-DAD with mass balance validation .
  • Assay standardization : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .
  • Solubility adjustments : Co-solvents (e.g., DMSO:PBS mixtures) enhance bioavailability in cell-based assays .

Q. How do structural modifications (e.g., substituent variations) impact pharmacokinetic properties?

Comparative SAR studies show:

  • Phenoxymethyl vs. pyridinyl : Phenoxymethyl enhances logP (2.1 vs. 1.5), improving membrane permeability but reducing aqueous solubility .
  • Allyl vs. cyclopropyl : Allyl groups increase metabolic stability in liver microsome assays (t1/2_{1/2} >120 min vs. 60 min for cyclopropyl) .
  • Sulfanyl-acetic acid moiety : Critical for hydrogen bonding with target proteins (e.g., COX-2), as shown in docking simulations .

Q. What challenges arise in developing analytical methods for quantifying this compound in biological matrices?

Key challenges include:

  • Matrix interference : Serum proteins bind to the sulfanyl group, requiring protein precipitation with acetonitrile before HPLC analysis .
  • Detection limits : UV detection may lack sensitivity; LC-MS/MS with MRM transitions (e.g., m/z 350 → 205) improves LOQ to 0.1 ng/mL .
  • Degradation products : Acidic conditions hydrolyze the triazole ring, necessitating pH-controlled sample preparation .

Q. Can computational models predict the compound’s interaction with novel biological targets?

Yes. For example:

  • Molecular docking : AutoDock Vina simulations predict strong binding to EGFR (ΔG = -9.2 kcal/mol) via π-π stacking with the triazole ring .
  • DFT calculations : HOMO-LUMO gaps (4.3 eV) correlate with redox stability, supporting its use in oxidative environments . These models guide target prioritization and reduce experimental screening costs .

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